(E)-N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]-4-(dimethylamino)but-2-enamide
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Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The IUPAC name is a systematic method of naming chemical substances, primarily based on their structure. The molecular formula represents the number and type of atoms in a molecule. The structure shows how those atoms are arranged and bonded together.
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the starting materials, the type of reactions used, the conditions under which the reactions are carried out, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, the products of its reactions, and the mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Safety And Hazards
This involves understanding the potential risks associated with handling and using the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
Future directions could involve potential applications of the compound, further studies needed to understand its properties, or new methods of synthesizing it.
Please consult with a qualified professional or refer to specific resources for detailed information.
properties
IUPAC Name |
(E)-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-13(18-17(20)8-5-11-19(2)3)15-10-9-14-6-4-7-16(14)12-15/h5,8-10,12-13H,4,6-7,11H2,1-3H3,(H,18,20)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAHERRWMGCCMS-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C=C1)NC(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC2=C(CCC2)C=C1)NC(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]-4-(dimethylamino)but-2-enamide |
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